2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the second position and a methyl group at the sixth position of the pyrrolo[2,3-b]pyridine core structure. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-iodoaniline with 2-methyl-3-oxobutanoic acid under acidic conditions can lead to the formation of the desired pyrrolo[2,3-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, under inert atmosphere.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Scientific Research Applications
2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors, leading to antiproliferative effects in cancer cells . The compound’s iodine atom and pyrrolo[2,3-b]pyridine core structure play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the iodine atom at the third position.
5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: Contains both bromine and iodine atoms, leading to different reactivity and applications.
Uniqueness
2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for selective interactions with biological targets. Its iodine atom at the second position and methyl group at the sixth position make it a versatile intermediate for further functionalization and application in various fields .
Properties
IUPAC Name |
2-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-6-4-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEJOVOALFKAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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